Betiatide

Description

Properties

IUPAC Name |

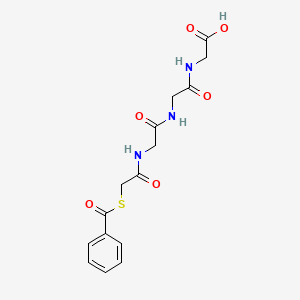

2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6S/c19-11(16-6-12(20)18-8-14(22)23)7-17-13(21)9-25-15(24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPYMEBVIDZKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048788 | |

| Record name | Betiatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103725-47-9 | |

| Record name | N-[2-(Benzoylthio)acetyl]glycylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103725-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betiatide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103725479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betiatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betiatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETIATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NV2SR34P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Renal Handling of Betiatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betiatide is the non-radioactive component and precursor to Technetium Tc 99m mertiatide (Tc-99m MAG3), a leading radiopharmaceutical agent for dynamic renal scintigraphy. Contrary to mechanisms involving intracellular signaling cascades, the clinical utility of Tc-99m MAG3—and by extension, the relevance of this compound—is predicated on its physiological transport through the renal tubules. This guide elucidates the core mechanism of this compound's transit through the renal proximal tubules, a process dominated by active secretion via organic anion transporters. This document provides a detailed overview of the transport pathways, quantitative data on renal clearance, and the experimental protocols used to establish this mechanism. It is critical to note that this compound does not exert a pharmacological effect through signaling pathways such as the natriuretic peptide receptor 1 (NPR1) and cyclic guanosine monophosphate (cGMP) system.

Introduction: The Role of this compound in Renal Diagnostics

This compound itself is not administered directly to patients for therapeutic effect. Instead, it is a key component of a kit used to prepare Technetium Tc 99m mertiatide ([⁹⁹mTc]Tc-MAG3). [⁹⁹mTc]Tc-MAG3 is a diagnostic agent that allows for the assessment of renal function, particularly tubular secretion.[1][2] The "mechanism of action" of this compound is, therefore, best understood as the physiological pathway of its radiolabeled form, [⁹⁹mTc]Tc-MAG3, through the kidney. This agent is cleared from the blood primarily by the kidneys, with a high first-pass extraction rate.[3] Its efficient and rapid secretion by the renal tubules makes it an excellent tool for imaging renal function and blood flow.[1]

Core Mechanism: Renal Tubular Secretion of [⁹⁹mTc]Tc-MAG3

The primary mechanism governing the renal handling of [⁹⁹mTc]Tc-MAG3 is active tubular secretion in the proximal convoluted tubules. This process is significantly more efficient than glomerular filtration for this molecule due to its high plasma protein binding (approximately 89%).[3] The secretion involves a two-step process facilitated by specific transporters on the basolateral and apical membranes of the proximal tubule epithelial cells.

Basolateral Uptake: The Role of Organic Anion Transporters (OATs)

[⁹⁹mTc]Tc-MAG3 is actively transported from the peritubular capillaries into the proximal tubule cells across the basolateral membrane. This transport is primarily mediated by Organic Anion Transporters, specifically OAT1 and OAT3. These transporters function as organic anion/dicarboxylate exchangers. The inwardly directed sodium gradient, maintained by the Na+/K+-ATPase, drives the uptake of dicarboxylates (like glutarate) into the cell. These intracellular dicarboxylates are then exchanged for organic anions, such as [⁹⁹mTc]Tc-MAG3, from the blood.

Apical Efflux: The Role of Multidrug Resistance-Associated Proteins (MRPs)

Once inside the proximal tubule cell, [⁹⁹mTc]Tc-MAG3 is secreted into the tubular lumen across the apical (brush border) membrane. This efflux is an active, ATP-dependent process mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically Multidrug Resistance-Associated Protein 2 (MRP2) and MRP4. Studies have indicated that the affinity of MRP4 for [⁹⁹mTc]Tc-MAG3 is higher than that of MRP2.

Quantitative Data on [⁹⁹mTc]Tc-MAG3 Renal Clearance

The efficiency of [⁹⁹mTc]Tc-MAG3 renal handling is quantified by its clearance rate. These values are crucial for the clinical interpretation of renal scintigraphy.

| Parameter | Mean Value (± SD) | Population | Notes |

| Camera-Based MAG3 Clearance | 321 ± 69 mL/min/1.73 m² | 106 healthy potential kidney donors | No significant decrease with age. |

| Relative Uptake (Right Kidney) | 49% ± 4% | 106 healthy potential kidney donors | |

| Relative Uptake (Left Kidney) | 51% ± 4% | 106 healthy potential kidney donors | |

| Plasma Protein Binding | ~89% | Healthy volunteers | This high binding limits glomerular filtration. |

| First-Pass Extraction Rate | ~55% | General | Much higher than agents cleared by filtration alone. |

Experimental Protocols

The mechanisms of [⁹⁹mTc]Tc-MAG3 transport have been elucidated through various in vitro and in vivo experimental models.

In Vitro Transporter Studies using Xenopus laevis Oocytes

This is a widely used method to study the function of a specific transporter in isolation.

-

Objective: To determine if a specific transporter (e.g., OAT1) mediates the transport of [⁹⁹mTc]Tc-MAG3.

-

Methodology:

-

cRNA Synthesis: Complementary RNA (cRNA) encoding the transporter of interest (e.g., rat OAT1) is synthesized in vitro from a linearized plasmid containing the transporter's cDNA.

-

Oocyte Injection: Defolliculated Xenopus laevis oocytes are injected with the synthesized cRNA. Control oocytes are injected with water. The oocytes are then incubated for 2-3 days to allow for protein expression.

-

Uptake Experiment: Oocytes are incubated in a solution containing [⁹⁹mTc]Tc-MAG3. To study OATs, a dicarboxylate like glutarate is often pre-loaded into the oocytes to stimulate the exchange mechanism.

-

Measurement: After incubation, the oocytes are washed, and the radioactivity within each oocyte is measured using a gamma counter. Higher radioactivity in cRNA-injected oocytes compared to controls indicates that the expressed transporter mediates [⁹⁹mTc]Tc-MAG3 uptake.

-

Inhibition Assays: To confirm specificity, uptake experiments are repeated in the presence of known inhibitors of the transporter (e.g., probenecid for OATs). A significant reduction in [⁹⁹mTc]Tc-MAG3 uptake in the presence of the inhibitor further confirms the transporter's role.

-

Vesicular Transport Assays

This method is used to study the transport of substances across membrane vesicles that are enriched with specific transporters, particularly ATP-dependent transporters like MRPs.

-

Objective: To investigate the role of apical transporters like MRP2 and MRP4 in [⁹⁹mTc]Tc-MAG3 efflux.

-

Methodology:

-

Vesicle Preparation: Membrane vesicles are prepared from cell lines that overexpress the transporter of interest (e.g., MRP2 or MRP4).

-

Transport Assay: The vesicles are incubated in a buffer containing [⁹⁹mTc]Tc-MAG3 and either ATP or AMP.

-

Measurement: The transport of [⁹⁹mTc]Tc-MAG3 into the vesicles is determined by measuring the radioactivity inside the vesicles after separating them from the incubation buffer by rapid filtration. ATP-dependent transport is confirmed if uptake is significantly higher in the presence of ATP compared to AMP.

-

Visualizations of Transport and Signaling Pathways

Renal Handling of [⁹⁹mTc]Tc-MAG3

Caption: Renal tubular secretion of [⁹⁹mTc]Tc-MAG3.

Clarification: The Natriuretic Peptide Receptor (NPR) Signaling Pathway

For clarity, the following diagram illustrates the NPR-A/cGMP signaling pathway, which is active in the kidney but is not associated with this compound. Natriuretic peptides (like ANP and BNP) are hormones that regulate blood pressure and volume, in part by acting on the renal tubules.

Caption: General overview of the NPR-A/cGMP signaling pathway.

Conclusion

The mechanism of action relevant to this compound is the renal tubular transport of its radiolabeled form, [⁹⁹mTc]Tc-MAG3. This process is a highly efficient, two-step active secretion pathway in the proximal tubules, involving OAT1/3 for basolateral uptake and MRP2/4 for apical efflux. This mechanism is distinct from pharmacological actions mediated by intracellular signaling cascades. Understanding this transport pathway is fundamental for the correct interpretation of [⁹⁹mTc]Tc-MAG3 scintigraphy in clinical practice and for the development of future renal diagnostic and therapeutic agents that target these powerful secretory pathways.

References

Betiatide: A Technical Guide to its Chemical Properties and Clinical Application in Renal Scintigraphy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betiatide is an oligopeptide that functions as a chelating agent for the radionuclide Technetium-99m (99mTc). The resulting complex, 99mTc-mertiatide (commonly known as 99mTc-MAG3), is a key radiopharmaceutical agent utilized in nuclear medicine for dynamic renal scintigraphy. This non-invasive diagnostic procedure provides crucial information regarding renal function, perfusion, and morphology. This technical guide offers an in-depth overview of the chemical structure, properties, and clinical application of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, chemically known as N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]glycine, is a synthetic tripeptide derivative. The presence of the benzoylthioacetyl group is crucial for the stable chelation of 99mTc.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | [1] |

| Molecular Formula | C₁₅H₁₇N₃O₆S | [1][2][3] |

| Molecular Weight | 367.38 g/mol | [2] |

| CAS Number | 103725-47-9 | |

| Appearance | White powder | |

| Solubility | Slightly soluble in water, soluble in dimethyl sulfoxide (DMSO) | |

| Melting Point | 195-197 °C | |

| LogP | -0.1 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 10 |

Mechanism of Action and Pharmacokinetics of 99mTc-Mertiatide

Upon intravenous administration, this compound is formulated in a kit for the preparation of Technetium Tc 99m Mertiatide injection. In the presence of a reducing agent (stannous chloride), the technetium-99m pertechnetate binds to the this compound molecule, forming the stable radiopharmaceutical 99mTc-mertiatide.

The primary mechanism of action of 99mTc-mertiatide is its rapid extraction from the blood by the kidneys, primarily through tubular secretion, with a smaller fraction cleared by glomerular filtration. This renal handling mimics that of para-aminohippurate (PAH), the gold standard for measuring effective renal plasma flow (ERPF). The high renal extraction efficiency of 99mTc-mertiatide allows for high-quality imaging of the kidneys and quantitative assessment of their function.

Table 2: Pharmacokinetic Properties of 99mTc-Mertiatide

| Parameter | Value | Reference |

| Plasma Protein Binding | Approximately 90% | |

| Primary Route of Elimination | Renal excretion | |

| Mean Plasma Clearance (Healthy Adults) | 321 ± 69 mL/min/1.73 m² | |

| Time to Peak Renal Activity (Tmax) (Normal) | Left: 3.63 ± 1.13 min, Right: 3.75 ± 1.11 min | |

| Half-time of Parenchymal Activity (T₁/₂) (Normal) | Left: 5.38 ± 1.65 min, Right: 5.83 ± 1.88 min |

Clinical Applications and Quantitative Data

99mTc-mertiatide renal scintigraphy is a cornerstone in the evaluation of various renal and urological disorders. It provides both qualitative and quantitative information on renal perfusion, function, and drainage.

Table 3: Quantitative Data from 99mTc-MAG3 Renography in Healthy Adults

| Parameter | Value | Reference |

| Effective Renal Plasma Flow (ERPF) (age 21-30 years) | 610.2 ± 109.2 mL/min/1.73 m² | |

| Effective Renal Plasma Flow (ERPF) (age 61-80 years) | 511.3 ± 91.2 mL/min/1.73 m² | |

| Differential Renal Function (DRF) (Left vs. Right) | 49.6 ± 2.2% vs. 50.4 ± 2.2% |

Table 4: Inter- and Intra-Observer Repeatability of 99mTc-MAG3 Renography Parameters

| Parameter | Method | Bias ± 95% Limits of Agreement | Reference |

| Intra-observer DRF (%) | Manual (Experienced) | 0.2 ± 2.6% | |

| Intra-observer DRF (%) | Semi-automated (Experienced) | 0.3 ± 6.4% | |

| Intra-observer DRF (%) | Manual (Junior) | 0.5 ± 5.0% | |

| Intra-observer DRF (%) | Semi-automated (Junior) | 0.8 ± 9.4% | |

| Inter-observer DRF (%) | Manual | 0.6 ± 5.0% | |

| Inter-observer DRF (%) | Semi-automated | -0.2 ± 9.1% |

Experimental Protocols

Synthesis of this compound (S-benzoyl-mercaptoacetyltriglycine)

The synthesis of this compound involves a multi-step process:

-

Thiol Protection: Thioglycolic acid is reacted with benzoyl chloride in the presence of a base (e.g., sodium hydroxide) to protect the thiol group, forming S-benzoyl thioglycolic acid.

-

Activation: The carboxylic acid group of S-benzoyl thioglycolic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

-

Amide Bond Formation: The activated S-benzoyl thioglycolic acid is then reacted with triglycine in an amide bonding reaction to yield the final product, S-benzoyl-mercaptoacetyltriglycine (this compound).

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as acetone, followed by washing to obtain high-purity this compound.

Preparation of 99mTc-Mertiatide for Injection

The preparation of the radiopharmaceutical is performed using a sterile, non-pyrogenic kit containing this compound.

-

Reconstitution: A sterile solution of sodium pertechnetate (99mTcO₄⁻) is aseptically added to the vial containing the lyophilized this compound and stannous chloride.

-

Incubation: The vial is then heated in a boiling water bath for a specified period (typically 10-15 minutes) to facilitate the chelation of 99mTc by this compound.

-

Quality Control: Before administration to the patient, the radiochemical purity of the prepared 99mTc-mertiatide is assessed to ensure that the percentage of free pertechnetate and other impurities is within acceptable limits.

Quality Control of 99mTc-Mertiatide

Several methods can be employed for the quality control of 99mTc-mertiatide, with thin-layer chromatography (TLC) being a common and rapid technique.

Two-Strip TLC Method:

-

Strip 1 (e.g., iTLC-SG paper): Developed with a mobile phase of ethyl acetate. In this system, 99mTc-mertiatide remains at the origin, while lipophilic impurities migrate with the solvent front.

-

Strip 2 (e.g., iTLC-SG paper): Developed with a mobile phase of saline or acetone. In this system, hydrophilic impurities like free 99mTc-pertechnetate migrate with the solvent front, while 99mTc-mertiatide remains at the origin.

-

Calculation: The radioactivity of each segment of the strips is measured using a gamma counter, and the radiochemical purity is calculated as: % Radiochemical Purity = [Activity of 99mTc-mertiatide / (Total Activity of all species)] x 100

Visualizations

Caption: Workflow of a 99mTc-Mertiatide Renal Scan.

Conclusion

This compound is a vital component in the field of nuclear nephrology, enabling the preparation of 99mTc-mertiatide for the comprehensive assessment of renal function. Its well-characterized chemical properties, predictable pharmacokinetics, and the wealth of quantitative data from clinical studies have established 99mTc-mertiatide renography as a reliable and indispensable diagnostic tool. The detailed experimental protocols for its synthesis and quality control ensure the consistent and safe application of this important radiopharmaceutical.

References

- 1. mdpi.com [mdpi.com]

- 2. 99mTc-MAG3 Diuretic Renography: Intra- and Inter-Observer Repeatability in the Assessment of Renal Function. [sonar.ch]

- 3. Normal ranges of renal physiological parameters for technetium-99m mercaptoacetyltriglycine and the influence of age and sex using a camera-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Betiatide: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Synthesis, Purification, and Characterization of Betiatide for Research Applications.

Abstract

This compound, chemically known as N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]glycine or S-benzoylmercaptoacetyltriglycine (S-Bz-MAG3), is a critical precursor in the preparation of the radiopharmaceutical Technetium Tc 99m Mertiatide, a diagnostic agent used for the evaluation of renal function. The synthesis and purification of high-purity this compound are paramount for ensuring the quality and efficacy of the final diagnostic product. This technical guide provides a comprehensive overview of a validated solution-phase synthesis protocol, detailed purification methodologies, and analytical techniques for the characterization of this compound. The information presented is intended to equip researchers, chemists, and professionals in drug development with the necessary knowledge to produce and analyze this compound for research and preclinical studies.

Introduction

This compound is a derivative of triglycine, modified with a benzoylthioacetyl group. This modification allows for the subsequent chelation of Technetium-99m after the removal of the S-benzoyl protecting group to form Technetium Tc 99m Mertiatide. The purity of the this compound precursor is a critical determinant of the radiochemical purity and stability of the final radiolabeled compound. This guide outlines a robust solution-phase synthesis method, purification by recrystallization and preparative high-performance liquid chromatography (HPLC), and characterization using modern analytical techniques.

Synthesis of this compound

A validated solution-phase synthesis approach for this compound is presented below. This method involves the coupling of S-benzoylthioglycolic acid with triglycine.

Synthesis Workflow

The synthesis of this compound can be achieved through a straightforward coupling reaction. The following diagram illustrates the key steps in the solution-phase synthesis of this compound.

Caption: Solution-phase synthesis workflow for this compound.

Experimental Protocol: Solution-Phase Synthesis[1]

Materials:

-

Glycylglycylglycine

-

S-benzoylthioglycolic acid

-

Sodium hydroxide (NaOH), 1 M solution

-

Acetonitrile

-

Hydrochloric acid (HCl), 1 M solution

-

Isopropanol

-

Deionized water

Procedure:

-

Dissolve 1.42 g (7.5 mmol) of glycylglycylglycine in 7.5 ml of 1 M NaOH solution.

-

In a separate flask, prepare a solution of 2.93 g (10 mmol) of succinimidyl-S-benzoylthioglycolate (an activated form of S-benzoylthioglycolic acid) in 25 ml of acetonitrile and warm to 60°C.

-

Add the glycylglycylglycine solution to the warm succinimidyl-S-benzoylthioglycolate solution in one portion.

-

Stir the reaction mixture for 4 hours at 60°C, then continue stirring at room temperature for 20 hours.

-

Acidify the mixture to a pH of 2 by the addition of 1 M HCl.

-

Filter the resulting precipitate and wash with water.

-

Recrystallize the solid from isopropanol.

-

Dry the purified solid in a desiccator over silica gel to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 73.0% | [1] |

| Melting Point | 193-195°C (decomposition) | [1] |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is an effective initial purification step, followed by preparative HPLC for achieving high purity.

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Caption: General purification workflow for this compound.

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 22 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 40 minutes is a typical starting point for optimization.

-

Flow Rate: 15-20 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: Dependent on the concentration of the dissolved crude product and the column capacity.

Procedure:

-

Dissolve the recrystallized this compound in a minimal amount of the initial mobile phase composition (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Inject the filtered solution onto the equilibrated preparative HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final high-purity this compound as a white powder.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized this compound.

Analytical Methods

| Technique | Purpose | Typical Observations/Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity (>95%). Retention time is characteristic of the compound under specific conditions.[2][3] |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | The observed molecular weight should match the theoretical exact mass of this compound (C15H17N3O6S): 367.08 g/mol . |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). | The NMR spectra should show characteristic peaks corresponding to the protons and carbons of the triglycine backbone and the S-benzoyl group. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amide), C=O (amide and thioester), and aromatic C-H bonds. A reported spectrum showed peaks at 3290 cm⁻¹ (N-H), 1708 cm⁻¹ (COOH), 1665 cm⁻¹ (S-C=O), and 1649 cm⁻¹ (N-C=O). |

Representative Analytical HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 5-95% B over 20 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and analytical characterization of this compound for research purposes. The solution-phase synthesis method described is a reliable approach to obtaining the crude product, which can then be purified to a high degree using a combination of recrystallization and preparative HPLC. The analytical methods outlined are essential for ensuring the quality and identity of the final compound, which is a critical prerequisite for its use in the development of radiopharmaceutical agents. Adherence to these protocols will enable researchers to produce high-quality this compound for their scientific investigations.

References

The Role of Betiatide in the Measurement of Effective Renal Plasma Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of betiatide's pivotal role in the measurement of effective renal plasma flow (ERPF). This compound is the non-radioactive precursor molecule, or "cold kit," which upon radiolabeling with Technetium-99m (99mTc), is transformed into the active radiopharmaceutical, [99mTc]Tc-mercaptoacetyltriglycine ([99mTc]Tc-MAG3 or mertiatide). This guide details the underlying mechanisms, experimental protocols, and quantitative data supporting its use as a valuable tool in renal function assessment.

Introduction to this compound and [99mTc]Tc-MAG3

This compound, chemically known as N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine, is the central component of the kit used to prepare [99mTc]Tc-MAG3. [99mTc]Tc-MAG3 is a radiopharmaceutical designed to evaluate renal function, specifically tubular secretion, which is a key component of ERPF.[1][2][3][4] Its favorable pharmacokinetic properties and the superior imaging characteristics of 99mTc have established it as a replacement for older agents like 131I-orthoiodohippurate (OIH).[5]

Mechanism of Renal Handling

The utility of [99mTc]Tc-MAG3 in measuring ERPF stems from its efficient and rapid excretion by the kidneys. Following intravenous administration, [99mTc]Tc-MAG3 is highly bound to plasma proteins (approximately 89% in healthy individuals). This binding is reversible, and the unbound fraction is available for renal extraction.

The primary mechanism of renal clearance is active tubular secretion by the organic anion transporters (OATs), predominantly OAT1 and OAT3, located on the basolateral membrane of the proximal tubule cells. This active transport process is highly efficient, leading to a high first-pass extraction of the agent from the blood. A smaller fraction is cleared by glomerular filtration. This rapid and near-complete renal excretion pathway makes its clearance a reliable surrogate for ERPF.

Quantitative Data Summary

The following tables summarize key quantitative parameters of [99mTc]Tc-MAG3, providing a basis for its application in ERPF measurement and for comparison with other renal function markers.

Table 1: Pharmacokinetic Properties of [99mTc]Tc-MAG3 in Healthy Adults

| Parameter | Value | Reference |

| Plasma Protein Binding | 89% | |

| Plasma Clearance | ~0.3 L/min (~300 mL/min) | |

| Urinary Excretion (3 hours) | ~90% of injected dose | |

| Normal Clearance Range (camera-based) | 300 - 320 mL/min/1.73m² | |

| Mean Clearance (vs. 99mTc-DTPA) | 303.9 ± 19.5 mL/min |

Table 2: Comparative Renal Clearance and Extraction Fraction

| Agent | Mean Clearance (mL/min) | Extraction Fraction (in 2.5 g/dL albumin) | Protein Binding (in albumin perfusates) | Reference |

| [99mTc]Tc-MAG3 | 153 ± 70 | 44% | 87% - 95% | |

| 131I-OIH | - | - | Lower than MAG3 | |

| [99mTc]Tc-EC isomers | - | 57% - 77% | 20% - 34% | |

| 99mTc-DTPA | 85.0 ± 24.1 | - | - | |

| 24-hour Creatinine | 74 ± 36 | - | - |

Table 3: Pharmacokinetics in Renal Impairment (Serum Creatinine > 6.3 mg/dL)

| Parameter | Value | Reference |

| Plasma Protein Binding | 78% | |

| Mean Plasma Clearance | 0.03 L/min (30 mL/min) | |

| Urinary Excretion (3 hours) | 21.3% of injected dose |

Experimental Protocols

Preparation of [99mTc]Tc-MAG3 from a this compound Kit

The preparation of [99mTc]Tc-MAG3 involves the reconstitution of a sterile, lyophilized this compound kit with sterile sodium pertechnetate (99mTcO4-) from a 99Mo/99mTc generator.

Materials:

-

Lyophilized this compound vial (containing this compound, stannous chloride dihydrate, sodium tartrate dihydrate, and lactose monohydrate)

-

Sterile, oxidant-free Sodium Pertechnetate (99mTcO4-) injection

-

Lead shield for the vial

-

Boiling water bath or microwave oven

-

Sterile syringes and needles

Protocol:

-

Place the this compound vial in a lead shield.

-

Aseptically add 4-10 mL of sterile 99mTc-pertechnetate solution (up to 150 mCi) to the vial.

-

To prevent the formation of radiolabeled impurities, introduce approximately 2 mL of air into the vial.

-

Gently swirl the contents to ensure complete dissolution of the lyophilized powder.

-

Immediately place the shielded vial in a boiling water bath (100°C) for 10 minutes. Alternatively, microwave heating for a shorter duration (e.g., 13 seconds) can be used.

-

After heating, allow the vial to cool to room temperature.

-

Visually inspect the solution for clarity and absence of particulate matter.

-

Perform quality control checks before administration. The radiochemical purity should be greater than 90%.

Quality Control of [99mTc]Tc-MAG3

Ensuring high radiochemical purity is critical for accurate ERPF measurements. The primary radiochemical impurity is free pertechnetate (99mTcO4-) and reduced/hydrolyzed 99mTc.

Methods:

-

Thin-Layer Chromatography (TLC): A common method involves a two-strip mini-paper chromatography system. One strip is developed with a mobile phase of 1:1:2 chloroform/acetone/tetrahydrofuran and the other with 0.9% NaCl. This allows for the separation and quantification of [99mTc]Tc-MAG3 from impurities.

-

Solid-Phase Extraction (SPE): A rapid method using a C18 Sep-Pak cartridge can effectively separate the lipophilic [99mTc]Tc-MAG3 from hydrophilic impurities.

-

High-Performance Liquid Chromatography (HPLC): While being the most accurate method, it is also more time-consuming and requires specialized equipment. It is considered the gold standard for quality control.

Clinical Protocol for ERPF Measurement

Patient Preparation:

-

Ensure the patient is well-hydrated. This can be achieved by encouraging the patient to drink approximately 500 mL (16 oz) of water within the 2 hours preceding the study.

-

No other specific preparation is typically required.

Radiopharmaceutical Administration and Data Acquisition:

-

The patient is positioned supine with a gamma camera placed posteriorly to view both kidneys.

-

A bolus intravenous injection of 8-12 mCi (296-444 MBq) of [99mTc]Tc-MAG3 is administered.

-

Dynamic imaging is initiated at the time of injection. A typical acquisition protocol includes a rapid sequence for the first few minutes to assess renal perfusion, followed by less frequent images for up to 30 minutes to evaluate tubular function and excretion.

ERPF Calculation (Single-Sample Method): The single-sample method is a widely accepted and convenient approach for calculating ERPF, avoiding the need for continuous infusion or multiple blood draws.

-

A single blood sample is drawn at a specific time point post-injection, typically between 35 and 45 minutes for adults and around 35 minutes for children.

-

The plasma is separated, and the radioactivity is measured in a gamma counter.

-

The ERPF is then calculated using a validated empirical formula that takes into account the injected dose, the plasma activity at the specific time point, and patient-specific parameters such as body surface area.

Visualizations

Workflow for [99mTc]Tc-MAG3 Preparation and Quality Control

Caption: Workflow for the preparation and quality control of [99mTc]Tc-MAG3.

Renal Handling and ERPF Measurement Workflow

Caption: Workflow for ERPF measurement using the single-sample [99mTc]Tc-MAG3 method.

Signaling Pathway of [99mTc]Tc-MAG3 Renal Tubular Secretion

Caption: Mechanism of [99mTc]Tc-MAG3 secretion in the renal proximal tubule.

Conclusion

This compound, as the key component in the preparation of [99mTc]Tc-MAG3, is integral to the modern assessment of effective renal plasma flow. The resulting radiopharmaceutical provides a reliable, non-invasive, and safe method for quantifying renal tubular function. The well-characterized pharmacokinetics, established clinical protocols, and the availability of simplified clearance measurement techniques make [99mTc]Tc-MAG3 an indispensable tool in nephrology, urology, and drug development for the evaluation and monitoring of renal function. This guide provides the foundational technical information for researchers and clinicians to effectively utilize this important diagnostic agent.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. Technescan MAG3™Kit for the Preparation of Technetium Tc 99m Mertiatide Rx only Diagnostic-For Intravenous Use [dailymed.nlm.nih.gov]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. openmedscience.com [openmedscience.com]

- 5. The kidney: imaging with Tc-99m mercaptoacetyltriglycine, a technetium-labeled analog of iodohippurate - PubMed [pubmed.ncbi.nlm.nih.gov]

Betiatide ([99mTc]Tc-MAG3): A Technical Overview of its Development as a Renal Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betiatide, commercially known as Technescan MAG3, is a key radiopharmaceutical agent utilized in nuclear medicine for the dynamic assessment of renal function.[1][2] This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the experimental protocols foundational to its application as a renal agent. While "renal agent" can imply therapeutic intervention, it is critical to understand that this compound's role is diagnostic, offering crucial insights into renal physiology and pathology through imaging.

Core Compound and Radiopharmaceutical Preparation

This compound is the precursor to the active radiopharmaceutical, Mertiatide ([99mTc]Tc-MAG3). The process involves the chelation of this compound with Technetium-99m ([99mTc]), a radionuclide, which requires a heating step to form the stable complex, [99mTc]Tc-mertiatide, that is administered to patients.[2] An alternative formulation, Mertiatide, is also available that allows for direct labeling without the need for heating.[2]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C15H17N3O6S[1] |

| Average Molecular Weight | 367.38 g/mol |

| Monoisotopic Molecular Weight | 367.083806453 g/mol |

| Synonyms | Betiatida, MP 600, MP-600 |

Mechanism of Action and Renal Handling

The utility of [99mTc]Tc-MAG3 as a renal imaging agent is predicated on its efficient extraction and excretion by the kidneys. Its mechanism of renal handling is a key aspect of its function.

Plasma Protein Binding and Glomerular Filtration

Upon intravenous injection, [99mTc]Tc-MAG3 exhibits strong but reversible binding to plasma proteins, with approximately 80-90% of the agent being protein-bound. This high degree of protein binding limits its filtration at the glomerulus to about 5%.

Tubular Secretion

The primary route of renal excretion for [99mTc]Tc-MAG3 is active tubular secretion in the proximal tubules. This process is mediated by organic anion transporters, which results in a high first-pass extraction rate of about 55%. This extraction efficiency is significantly higher than that of other renal imaging agents like [99mTc]Tc-DTPA. A minor portion, around 10%, undergoes hepatobiliary elimination.

The high extraction rate of [99mTc]Tc-MAG3 leads to excellent image quality, enabling detailed visualization of the urinary tract and functional assessment of renal drainage. It is important to note that while [99mTc]Tc-MAG3 clearance can be measured, it serves as an index of tubular function rather than a direct measure of glomerular filtration rate (GFR).

Experimental Protocols

The following outlines a generalized experimental protocol for the use of [99mTc]Tc-MAG3 in assessing renal function.

Patient Preparation

-

Hydration: Adequate hydration of the patient is crucial for optimal results. Patients are typically encouraged to drink water before the procedure.

-

Bladder Emptying: The patient should void their bladder immediately before the administration of the radiopharmaceutical to minimize interference from bladder activity in the images.

Radiopharmaceutical Administration and Imaging

-

Dosage: The administered activity of [99mTc]Tc-MAG3 is determined based on patient characteristics and institutional protocols. The effective dose is approximately 7.0 µSv/MBq in patients with normal renal function and 6.1 µSv/MBq in those with abnormal renal function.

-

Injection: [99mTc]Tc-MAG3 is administered as an intravenous bolus injection.

-

Image Acquisition: Dynamic imaging of the kidneys is initiated immediately upon injection using a gamma camera. Images are acquired continuously for a period of 20-30 minutes to visualize the transit of the radiopharmaceutical through the renal cortex, calyces, and into the bladder.

Data Analysis

-

Time-Activity Curves (Renogram): Regions of interest (ROIs) are drawn around each kidney and the bladder on the dynamic images. Time-activity curves, also known as renograms, are generated from these ROIs to provide a graphical representation of the uptake and excretion of [99mTc]Tc-MAG3 over time.

-

Quantitative Parameters: Various quantitative parameters can be derived from the renogram to assess renal function, including:

-

Split Renal Function: The relative contribution of each kidney to total renal function.

-

Time to Peak (Tmax): The time it takes for the radiopharmaceutical to reach its maximum concentration in the kidney.

-

Half-Time of Excretion (T1/2): The time it takes for the concentration of the radiopharmaceutical in the kidney to decrease by half.

-

Visualizing the Process

This compound to Mertiatide Conversion and Administration Workflow

Caption: Workflow from this compound preparation to renal imaging analysis.

Mechanism of [99mTc]Tc-MAG3 Renal Handling

Caption: Simplified diagram of [99mTc]Tc-MAG3 handling in the kidney.

Conclusion

This compound, as the precursor to the radiopharmaceutical [99mTc]Tc-MAG3, is a cornerstone of functional renal imaging. Its development has provided a valuable tool for the non-invasive assessment of renal tubular function and urinary tract dynamics. The high extraction efficiency and favorable pharmacokinetic profile of [99mTc]Tc-MAG3 allow for high-quality imaging and quantitative analysis, aiding in the diagnosis and management of a wide range of kidney diseases. While not a therapeutic agent, its role in understanding renal pathophysiology is indispensable to the field of nephrology and urology.

References

Preclinical Pharmacokinetics of Betiatide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Betiatide, a key component of the radiopharmaceutical diagnostic agent Technetium Tc 99m mertiatide (⁹⁹ᵐTc-MAG3). Due to its primary application as a chelating agent for the radioisotope Technetium-99m, the preclinical pharmacokinetic studies have predominantly focused on the behavior of the entire ⁹⁹ᵐTc-MAG3 complex. This document summarizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of ⁹⁹ᵐTc-MAG3 in various preclinical models, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.

Overview of this compound and ⁹⁹ᵐTc-MAG3

This compound, chemically known as N-[N-[N-[(benzoylthio) acetyl]glycyl]glycyl]-glycine, serves as a ligand that, after reconstitution with a source of Technetium-99m, forms the stable complex ⁹⁹ᵐTc-MAG3.[1][2][3] This radiopharmaceutical is utilized in diagnostic renal imaging to evaluate kidney function and morphology.[1][4] Its pharmacokinetic profile is characterized by rapid renal clearance, making it an effective agent for dynamic renal scintigraphy.

Quantitative Pharmacokinetic Data in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of ⁹⁹ᵐTc-MAG3 observed in various preclinical animal models.

Table 1: Plasma Pharmacokinetic Parameters of ⁹⁹ᵐTc-MAG3 in Dogs

| Parameter | Value | Species | Route of Administration | Reference |

| Plasma Clearance (Clp) | 7.9 ± 0.5 mL/min/kg | Dog | Intravenous | |

| Biological Half-life (t½) | 0.61 ± 0.09 h | Dog | Intravenous | |

| Volume of Distribution (Vdss) | 0.29 ± 0.04 L/kg | Dog | Intravenous |

Table 2: Excretion of ⁹⁹ᵐTc-MAG3 in Rats

| Excretion Route | % of Injected Dose (ID) at 60 min | Species | Notes | Reference |

| Urine | Not specified, but no significant difference between kit and HPLC-purified forms | Rat | - | |

| Bile (Kit Formulation) | 9.9% | Rat | - | |

| Bile (HPLC-Purified) | 6.6% | Rat | Significantly lower than kit formulation |

Table 3: Biodistribution of ⁹⁹ᵐTc-MAG3 in Mice

| Organ/Tissue | Radioactivity Accumulation | Species | Time Point | Reference |

| Plasma | Significant | Mouse | 48 hours | |

| Liver | Significant | Mouse | 48 hours | |

| Spleen | Significant | Mouse | 48 hours | |

| Lungs | Significant | Mouse | 48 hours | |

| Kidneys | Significant | Mouse | 48 hours |

Experimental Protocols

The methodologies employed in the preclinical evaluation of ⁹⁹ᵐTc-MAG3 pharmacokinetics are crucial for the interpretation of the presented data. Below are detailed descriptions of typical experimental protocols.

Animal Models

Preclinical studies on ⁹⁹ᵐTc-MAG3 have been conducted in various animal species, including mice, rats, and dogs, to assess its pharmacokinetic profile. These models are selected to provide insights into the compound's behavior in a mammalian system before human administration.

Radiolabeling and Formulation

This compound is the active ingredient in kits used for the preparation of ⁹⁹ᵐTc-MAG3. The radiolabeling process involves the reconstitution of a lyophilized powder containing this compound and a reducing agent (such as stannous chloride) with sterile sodium pertechnetate (⁹⁹ᵐTcO₄⁻) injection. The radiochemical purity of the resulting ⁹⁹ᵐTc-MAG3 solution is a critical parameter and is typically assessed using chromatographic methods like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Administration and Dosing

In preclinical studies, ⁹⁹ᵐTc-MAG3 is administered intravenously to mimic the clinical route of administration. The dosage is carefully controlled and measured using a suitable radioactivity calibration system immediately before injection.

Pharmacokinetic Analysis in Dogs

A study in dogs involved the intravenous injection of ⁹⁹ᵐTc-MAG3. Plasma concentration-time profiles were determined by collecting blood samples at various time points post-administration. The data were then fitted to a two-compartment open model to calculate key pharmacokinetic parameters such as plasma clearance, biological half-life, and volume of distribution at steady state.

Biodistribution and Excretion Studies in Rodents

Biodistribution studies in mice and rats are performed to understand the tissue and organ distribution of ⁹⁹ᵐTc-MAG3. Following intravenous administration, animals are euthanized at different time points, and various organs and tissues are collected. The amount of radioactivity in each sample is measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g). Excretion is typically evaluated by collecting urine and feces over a specified period.

Visualizations

The following diagrams illustrate key processes in the preclinical pharmacokinetic evaluation of this compound as part of the ⁹⁹ᵐTc-MAG3 complex.

Caption: Workflow of a preclinical biodistribution study for ⁹⁹ᵐTc-MAG3.

Caption: Primary excretion pathways of ⁹⁹ᵐTc-MAG3 in preclinical models.

Discussion and Conclusion

The preclinical pharmacokinetic profile of this compound, as part of the ⁹⁹ᵐTc-MAG3 complex, is characterized by rapid and efficient renal clearance, primarily through active tubular secretion. While the majority of the compound is excreted in the urine, a minor component of hepatobiliary excretion has been observed, particularly with kit formulations. The biodistribution studies confirm that the kidneys are the primary target organs for accumulation and subsequent excretion.

The data gathered from preclinical models have been instrumental in establishing the safety and efficacy of ⁹⁹ᵐTc-MAG3 as a renal imaging agent. The rapid clearance from the blood and other non-target tissues ensures a high signal-to-noise ratio for renal imaging. Further research could focus on a more detailed characterization of the metabolites, if any, and a direct comparison of pharmacokinetic parameters across a wider range of preclinical species to refine allometric scaling for human dose predictions.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling of Betiatide with Technetium-99m

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of Betiatide with Technetium-99m (Tc-99m), resulting in the formation of Technetium Tc-99m Mertiatide. This radiopharmaceutical is a crucial diagnostic agent for renal imaging.[1][2][3][4] The following sections outline the necessary materials, the step-by-step experimental protocol, and quality control procedures.

Introduction

This compound is an oligopeptide that, when radiolabeled with Technetium-99m, forms Technetium Tc-99m Mertiatide.[5] This radiolabeled compound is utilized for the diagnosis of various renal conditions, including congenital and acquired abnormalities, renal failure, and urinary tract obstruction. The labeling process relies on a kit formulation where this compound is reconstituted with a sterile solution of sodium pertechnetate Tc-99m. The integrity of the labeling process is critical for the diagnostic efficacy of the final product.

Materials and Equipment

The radiolabeling process is typically performed using a commercially available kit for the preparation of Technetium Tc-99m Mertiatide. The contents of a typical kit include:

-

Reaction Vial: A sterile, nonpyrogenic, lyophilized powder containing:

-

This compound (N-[N-[N-[(benzoylthio) acetyl]glycyl]glycyl]-glycine)

-

Stannous chloride dihydrate (as a reducing agent)

-

Sodium tartrate dihydrate

-

Lactose monohydrate

-

-

Sodium Pertechnetate Tc-99m Injection: Sterile, non-oxidant solution.

-

Equipment:

-

Lead dispensing shield

-

Syringes for injection

-

Venting needle with a filter

-

Rolling boil water bath

-

Suitable radioactivity calibration system

-

Chromatography system for quality control

-

Experimental Protocol: Radiolabeling of this compound

The following protocol details the steps for the preparation of Technetium Tc-99m Mertiatide.

3.1. Preparation:

-

Prepare a rolling boil water bath. A vial shield with openings to allow for water circulation should be placed in the bath.

-

Place the reaction vial containing the lyophilized this compound powder into a lead dispensing shield.

-

Swab the rubber stopper of the reaction vial with a suitable antiseptic.

-

Insert a sterile, filter-containing venting needle through the vial stopper.

3.2. Reconstitution and Labeling:

-

Inject 4 to 10 mL of sterile sodium pertechnetate Tc-99m solution, containing the desired amount of radioactivity (typically between 740 MBq to 3.70 GBq or 20 mCi to 100 mCi), into the reaction vial. Normal saline can be used for dilution if necessary.

-

Immediately after adding the pertechnetate solution, withdraw approximately 2 mL of argon gas from the vial into the syringe to introduce filtered air.

-

Remove both the syringe and the venting needle.

-

Gently swirl the vial to ensure complete dissolution of the powder.

-

Place the shielded vial into the boiling water bath for 10-15 minutes.

-

After heating, remove the vial and allow it to cool to room temperature for at least 15 minutes.

-

Visually inspect the final solution for any particulate matter or discoloration before administration. The solution should be clear and colorless.

3.3. Quality Control:

Radiochemical purity of the final Technetium Tc-99m Mertiatide solution must be determined prior to patient administration. This is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the desired radiolabeled compound from impurities such as free pertechnetate and reduced-hydrolyzed technetium.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the radiolabeling and use of this compound with Technetium-99m.

| Parameter | Value | Reference |

| Physical Half-life of Tc-99m | 6.02 hours | |

| Principal Photon Energy | 140 keV | |

| This compound per Vial | 1 mg | |

| Stannous Chloride Dihydrate (minimum) | 0.05 mg | |

| pH of Reconstituted Drug | 5.0 - 6.0 | |

| Recommended Adult Dose | 185 to 370 MBq (5 to 10 mCi) | |

| Recommended Pediatric Dose (>30 days) | 2.6 to 5.2 MBq/kg (0.07 to 0.14 mCi/kg) | |

| Minimum Pediatric Dose | 37 MBq (1 mCi) | |

| Plasma Protein Binding | Approximately 89% | |

| Stability of Reconstituted Product | Use within 6 hours of preparation |

Diagrams

The following diagrams illustrate the chemical structures and the experimental workflow for the radiolabeling of this compound.

Caption: Chemical structure of the this compound molecule.

Caption: Structure of Technetium Tc-99m Mertiatide.

Caption: Experimental workflow for this compound radiolabeling.

References

Standard Operating Procedure for the Preparation of Technetium-99m Mertiatide (Tc-99m MAG3)

Application Note: This document provides a detailed protocol for the preparation and quality control of Technetium-99m Mertiatide (Tc-99m MAG3), a radiopharmaceutical used for diagnostic renal imaging. The procedures outlined are intended for researchers, scientists, and drug development professionals working in radiopharmacy and nuclear medicine. Adherence to aseptic techniques and appropriate radiation safety protocols is mandatory throughout the entire procedure.

Principle and Use

Technetium-99m MAG3 is a kit for the preparation of technetium Tc 99m mertiatide, a diagnostic radiopharmaceutical.[1] It is supplied as a sterile, non-pyrogenic, lyophilized powder. After reconstitution with sterile sodium pertechnetate Tc 99m injection, the technetium Tc 99m mertiatide is formed. The labeling reaction depends on the maintenance of stannous ion in a reduced state.[2] The final product is intended for intravenous administration for the evaluation of renal function.

Materials and Equipment

Kit Contents (Lyophilized Vial)

-

Betiatide (N-[N-[N-[(benzoylthio) acetyl]glycyl]glycyl] -glycine)[1]

-

Stannous chloride dihydrate (reducing agent)[2]

-

Sodium tartrate dihydrate[2]

-

Lactose monohydrate

-

Sealed under an argon atmosphere

Reagents and Consumables

-

Sodium Pertechnetate (Tc-99m) Injection, USP (from a 99Mo/99mTc generator eluted within the last 6 hours)

-

0.9% Sodium Chloride Injection, USP (non-bacteriostatic, if dilution is required)

-

Antiseptic swabs

-

Sterile syringes (1 mL, 5 mL, 10 mL)

-

Sterile needles

-

Venting needle with a hydrophobic filter

-

Waterproof gloves

Equipment

-

Lead dispensing shield with a lid

-

Vial shield with openings for water circulation

-

Rolling boil water bath

-

Suitable radioactivity calibration system (dose calibrator)

-

Chromatography system for quality control (e.g., TLC scanner, gamma counter)

-

Lead shielding for work area

Experimental Protocol: Preparation of Tc-99m MAG3

This section details the step-by-step procedure for the radiolabeling of the MAG3 kit.

Pre-Preparation Steps

-

Visually inspect the lyophilized MAG3 kit vial for any signs of damage.

-

Prepare a rolling boil water bath. Place a vial shield with openings into the bath to allow for water circulation and pre-heat the shield.

-

Assay the Sodium Pertechnetate (Tc-99m) eluate in a dose calibrator to determine the activity concentration.

Reconstitution and Labeling

-

Place the MAG3 vial in a lead dispensing shield.

-

Swab the rubber stopper of the vial with an appropriate antiseptic.

-

Using a sterile syringe, add 4 to 10 mL of Sodium Pertechnetate (Tc-99m) solution containing the desired radioactivity (740 MBq to 3.70 GBq, or 20 mCi to 100 mCi) to the vial. If necessary, dilute the pertechnetate solution with 0.9% Sodium Chloride to the required volume before addition.

-

Immediately after adding the pertechnetate, withdraw 2 mL of gas from the vial into the syringe to introduce 2 mL of filtered air. This is crucial for oxidizing excess stannous ion.

-

Remove the syringe and venting needle.

-

Gently invert the vial several times to ensure complete mixing of the contents.

-

Immediately transfer the vial to the pre-heated shield in the boiling water bath. The vial must be placed in the boiling water within 5 minutes of adding the pertechnetate.

-

Incubate the vial for 10 minutes in the boiling water bath.

-

After incubation, remove the vial from the water bath and place it in a lead dispensing shield. Allow it to cool to room temperature for approximately 15 minutes.

-

Visually inspect the final preparation for any particulate matter or discoloration. The solution should be clear and colorless.

-

Assay the total activity of the final prepared vial using a dose calibrator.

-

The prepared Tc-99m MAG3 should be used within six hours of preparation.

Experimental Protocol: Quality Control

The radiochemical purity of the prepared Tc-99m MAG3 must be determined before administration. The acceptable radiochemical purity should be greater than 90%. Potential radiochemical impurities include free pertechnetate (99mTcO4-), reduced/hydrolyzed technetium (99mTcO2), and other technetium-labeled impurities.

Thin-Layer Chromatography (TLC) Method

A two-strip TLC method can be employed for the quality control of Tc-99m MAG3.

-

Strip 1:

-

Stationary Phase: iTLC-SG strip

-

Mobile Phase: Ethyl acetate / Methyl ethyl ketone (60:40 v/v)

-

Procedure: Apply a small spot of the Tc-99m MAG3 preparation onto the origin of the TLC strip. Allow the spot to dry. Develop the chromatogram in the mobile phase.

-

Analysis: In this system, free pertechnetate (99mTcO4-) and some other impurities migrate with the solvent front, while Tc-99m MAG3 and reduced/hydrolyzed technetium remain at the origin.

-

-

Strip 2:

-

Stationary Phase: iTLC-SG strip

-

Mobile Phase: Ethanol / Water (90:10 v/v)

-

Procedure: Apply a small spot of the Tc-99m MAG3 preparation onto the origin of the TLC strip. Allow the spot to dry. Develop the chromatogram in the mobile phase.

-

Analysis: In this system, reduced/hydrolyzed technetium (99mTcO2) and other hydrophilic impurities remain at the origin, while Tc-99m MAG3 and free pertechnetate migrate with the solvent front.

-

-

Calculation of Radiochemical Purity:

-

After development, the strips are cut into two halves (origin and solvent front) and the activity of each part is measured using a suitable counter.

-

The percentage of each species is calculated. The total impurities should not exceed 10%.

-

Solid-Phase Extraction (SPE) Method

-

Cartridge Preparation:

-

Flush a C18 Sep-Pak cartridge with 10 mL of 200 proof ethanol.

-

Flush the cartridge with 10 mL of 0.001 N hydrochloric acid.

-

Push 5 mL of air through the cartridge to drain it.

-

-

Sample Analysis:

-

Apply 0.1 mL of the Tc-99m MAG3 preparation to the head of the cartridge.

-

Slowly push 10 mL of 0.001 N hydrochloric acid through the cartridge and collect the eluate (Fraction 1). This fraction will contain hydrophilic impurities.

-

Elute the cartridge with a 1:1 ethanol/saline solution and collect the eluate (Fraction 2). This fraction will contain the Tc-99m MAG3.

-

-

Calculation of Radiochemical Purity:

-

Measure the activity in both fractions and the cartridge.

-

Calculate the percentage of Tc-99m MAG3.

-

Data Presentation

| Parameter | Specification | Reference |

| Preparation | ||

| Volume of Sodium Pertechnetate (Tc-99m) | 4 - 10 mL | |

| Radioactivity of Sodium Pertechnetate (Tc-99m) | 740 - 3700 MBq (20 - 100 mCi) | |

| Incubation Temperature | Boiling Water (100°C) | |

| Incubation Time | 10 minutes | |

| Post-reconstitution Stability | Up to 6 hours | |

| Quality Control | ||

| Radiochemical Purity Acceptance Criteria | ≥ 90% | |

| Total Impurities | ≤ 10% |

Visualizations

Experimental Workflow for Tc-99m MAG3 Preparation

References

Application Notes and Protocols: Betiatide Dosage for Pediatric Renal Scintigraphy

Disclaimer: The following information is for research and development purposes only and does not constitute medical advice. Betiatide is a novel radiopharmaceutical currently under investigation for pediatric renal scintigraphy. Dosage and administration protocols should be determined by qualified professionals and may vary based on institutional guidelines and ongoing research findings.

Introduction

This compound is a promising technetium-99m (⁹⁹ᵐTc) labeled radiopharmaceutical designed for dynamic renal scintigraphy in pediatric patients. Its favorable pharmacokinetic profile, characterized by rapid renal clearance and low protein binding, allows for high-quality imaging of renal perfusion, function, and drainage with reduced radiation exposure compared to older agents. These application notes provide a comprehensive overview of the current understanding and proposed protocols for the preparation and administration of ⁹⁹ᵐTc-Betiatide for pediatric renal imaging.

Mechanism of Action

⁹⁹ᵐTc-Betiatide is an analogue of mercaptoacetyltriglycine (MAG3) and is primarily cleared from the blood by the kidneys through active tubular secretion. Following intravenous administration, ⁹⁹ᵐTc-Betiatide binds to the organic anion transporters (OATs) in the basolateral membrane of the proximal tubular cells. It is then efficiently transported into the tubular lumen and subsequently excreted into the urine without significant reabsorption. This rapid and nearly exclusive renal excretion pathway allows for the dynamic assessment of renal function.

Dynamic Renal Imaging in Mice Using Betiatide: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic renal imaging with Technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3), also known as Betiatide, is a robust and minimally invasive method for the quantitative assessment of renal function in preclinical mouse models. This technique provides valuable insights into renal perfusion, tubular secretion, and excretion, making it an essential tool for studying acute kidney injury (AKI), chronic kidney disease (CKD), and the efficacy of novel therapeutic interventions. ⁹⁹ᵐTc-MAG3 is primarily cleared from the blood by active tubular secretion, offering a direct measure of tubular function.[1][2] This document provides detailed application notes and experimental protocols for performing dynamic renal imaging in mice using this compound.

Key Principles

Dynamic renal scintigraphy with ⁹⁹ᵐTc-MAG3 allows for the continuous monitoring of the radiotracer's transit through the kidneys. Following intravenous injection, the tracer is rapidly taken up by the renal tubules and subsequently excreted into the bladder. A gamma camera detects the emitted gamma radiation, generating a series of images that are used to create time-activity curves (TACs) for each kidney. Analysis of these curves provides quantitative parameters that reflect different aspects of renal function.

Data Presentation

Quantitative Biodistribution of ⁹⁹ᵐTc-MAG3 Conjugate in Normal Mice

| Organ | Percent Injected Dose (%ID) at 1-hour post-injection |

| Kidneys | 15% |

| Liver | 4% |

Data derived from a study using ⁹⁹ᵐTc-MAG3 conjugated to annexin V in normal mice.[3]

Comparative Renographic Parameters: ⁹⁹ᵐTc-MAG3 vs. ⁹⁹ᵐTc-DTPA

The following table provides a comparison of key renographic parameters between ⁹⁹ᵐTc-MAG3 and ⁹⁹ᵐTc-DTPA in a rabbit model. These parameters are indicative of the tracer's transit time through the kidney. ⁹⁹ᵐTc-DTPA is primarily cleared by glomerular filtration, in contrast to the tubular secretion of ⁹⁹ᵐTc-MAG3.

| Parameter | ⁹⁹ᵐTc-MAG3 (Control) | ⁹⁹ᵐTc-DTPA (Control) |

| Time to Peak Activity (Tₘₐₓ) (min) | 1.8 ± 0.5 | 3.4 ± 0.4 |

| Time from Peak to 50% Activity (T₁/₂) (min) | 3.2 ± 0.07 | 10.1 ± 1 |

Data from a comparative study in New Zealand White rabbits.

Dynamic Imaging Parameters in a Mouse Model of Unilateral Ureteral Obstruction (UUO)

This table summarizes key quantitative parameters obtained from dynamic ⁹⁹ᵐTc-MAG3 imaging in a mouse model of unilateral ureteral obstruction (UUO), a common model for studying obstructive nephropathy. The data highlights the changes in renal function in the obstructed (UUO) and contralateral (CL) kidneys over time.

| Parameter | Day 0 (Baseline) | Day 1 | Day 3 | Day 6 |

| UUO Kidney | ||||

| Slope of Initial Uptake (SIU) (%ID/sec) | 0.25 ± 0.02 | 0.09 ± 0.01 | 0.06 ± 0.01 | 0.04 ± 0.01 |

| Peak Activity (%ID) | 8.5 ± 0.5 | 3.5 ± 0.3 | 2.5 ± 0.2 | 2.0 ± 0.2 |

| Time to Peak (TTP) (sec) | 120 ± 10 | >200 (plateau) | >200 (plateau) | >200 (plateau) |

| Contralateral Kidney | ||||

| Slope of Initial Uptake (SIU) (%ID/sec) | 0.24 ± 0.02 | 0.26 ± 0.02 | 0.27 ± 0.02 | 0.28 ± 0.02 |

| Peak Activity (%ID) | 8.3 ± 0.4 | 8.8 ± 0.5 | 9.0 ± 0.5 | 9.2 ± 0.6 |

| Time to Peak (TTP) (sec) | 125 ± 12 | 130 ± 10 | 135 ± 11 | 140 ± 13 |

Data adapted from a study in a mouse model of unilateral ureteral obstruction.

Experimental Protocols

Preparation of ⁹⁹ᵐTc-MAG3 (this compound)

⁹⁹ᵐTc-MAG3 is typically prepared from a commercially available kit containing this compound (mercaptoacetyltriglycine), a reducing agent (such as stannous chloride), and other stabilizing agents.

Materials:

-

Commercially available MAG3 kit

-

⁹⁹ᵐTc-pertechnetate eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Sterile, pyrogen-free saline

Procedure:

-

Elute ⁹⁹ᵐTc-pertechnetate from the generator according to the manufacturer's instructions.

-

Add the required amount of ⁹⁹ᵐTc-pertechnetate to the MAG3 kit vial.

-

Gently agitate the vial to ensure complete dissolution of the lyophilized powder.

-

Allow the reaction to proceed at room temperature for the time specified in the kit's instructions (typically 10-15 minutes).

-

Perform quality control to determine the radiochemical purity of the preparation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo use.

-

The final product should be a clear, colorless solution.

Dynamic Renal Imaging Protocol in Mice

This protocol is a general guideline and may require optimization based on the specific experimental goals and imaging system.

1. Animal Preparation:

-

Hydration: To ensure adequate urine flow, hydrate the mice by administering 0.5 mL of sterile saline via intraperitoneal (i.p.) injection approximately 15-30 minutes before imaging.

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent such as isoflurane (1-2% in oxygen) or an injectable anesthetic cocktail. Maintain the animal's body temperature using a heating pad throughout the procedure.

2. Radiotracer Administration:

-

The typical dose of ⁹⁹ᵐTc-MAG3 for mice is approximately 1.0 mCi (~37 MBq) per 25g of body weight.

-

Administer the radiotracer via tail vein or retro-orbital injection in a small volume (typically 50-100 µL).

3. Image Acquisition:

-

Position the anesthetized mouse on the imaging bed of a gamma camera equipped with a parallel-hole collimator.

-

Begin the dynamic image acquisition simultaneously with the injection of ⁹⁹ᵐTc-MAG3.

-

Acquisition parameters:

-

Total Scan Time: 20-30 minutes.

-

Frame Rate: Acquire images at a high frame rate for the initial perfusion phase (e.g., 1 frame per 5-10 seconds for the first 1-2 minutes) followed by a lower frame rate for the remainder of the scan (e.g., 1 frame per 30-60 seconds).

-

Energy Window: Center the energy window at 140 keV with a 15-20% width.

-

4. Data Analysis:

-

Region of Interest (ROI) Analysis: Draw regions of interest around each kidney and a background region (e.g., an area adjacent to the kidneys).

-

Time-Activity Curve (TAC) Generation: Generate time-activity curves for each kidney by plotting the background-corrected counts within the kidney ROIs over time.

-

Quantitative Parameter Calculation:

-

Percent Injected Dose (%ID): Calculate the %ID in each kidney at each time point. This requires imaging the entire mouse to determine the total body counts. The %ID in the kidney is calculated as: (Total counts in kidney ROI / Total counts in whole-body ROI) * 100.

-

Slope of Initial Uptake (SIU): This parameter reflects renal perfusion and is calculated from the initial steep slope of the TAC.

-

Time to Peak (TTP) or Tₘₐₓ: The time at which the maximum radioactivity is observed in the kidney.

-

Half-Clearance Time (T₁/₂): The time it takes for the radioactivity in the kidney to decrease to half of its peak value, reflecting the excretion rate.

-

Mandatory Visualizations

Experimental Workflow for Dynamic Renal Imaging in Mice

Caption: Workflow for dynamic renal imaging in mice.

Signaling Pathway in Renal Injury and Fibrosis

Caption: Simplified signaling pathways in renal injury.

Renal Tubular Secretion of ⁹⁹ᵐTc-MAG3

Caption: Mechanism of ⁹⁹ᵐTc-MAG3 tubular secretion.

References

- 1. Detection of early changes in renal function using 99mTc-MAG3 imaging in a murine model of ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eanm.org [eanm.org]

- 3. Evaluation of 99mTc-MAG3-annexin V: influence of the chelate on in vitro and in vivo properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The phase I study of 99mTc-MAG3 injection, a dynamic renal imaging agent--evaluation of its safety and biodistribution in normal volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantifying Renal Function with Betiatide Clearance Techniques: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betiatide, in its radiolabeled form as Technetium-99m Mertiatide ([99mTc]Tc-MAG3), is a cornerstone radiopharmaceutical for the dynamic assessment of renal function. Unlike agents that primarily measure glomerular filtration rate (GFR), [99mTc]Tc-MAG3 clearance provides a robust measure of effective renal plasma flow (ERPF), predominantly through tubular secretion. This makes it an invaluable tool in drug development and nephrotoxicity studies, where subtle changes in tubular function can be an early indicator of renal injury. These application notes provide detailed protocols for utilizing this compound clearance techniques to quantify renal function in both preclinical and clinical research settings.

Data Presentation: Quantitative Renal Function Parameters

The following tables summarize key quantitative parameters obtained from [99mTc]Tc-MAG3 clearance studies in healthy adult populations. These values can serve as a reference for interpreting experimental data.

Table 1: [99mTc]Tc-MAG3 Clearance in Healthy Adults

| Parameter | Mean Value | Standard Deviation | Normal Range (5th - 95th percentile) | Units | Reference |

| Camera-Based MAG3 Clearance | 321 | 69 | 226 - 416 | mL/min/1.73 m² | |

| Relative Uptake (Right Kidney) | 49 | 4 | 41 - 57 | % | |

| Relative Uptake (Left Kidney) | 51 | 4 | 43 - 59 | % |

Table 2: Renogram Curve Parameters for [99mTc]Tc-MAG3 in Healthy Adults (Cortical ROI)

| Parameter | Mean Value | Standard Deviation (Right Kidney) | Standard Deviation (Left Kidney) | Units | Reference |

| Time to Peak (Tmax) | < 5 | - | - | minutes | |

| 20 min/maximum count ratio | 0.19 | 0.07 | 0.04 | ratio |

Signaling Pathways and Experimental Workflows

Renal Handling of [99mTc]Tc-MAG3

The clearance of [99mTc]Tc-MAG3 from the blood is a multi-step process involving both glomerular filtration and active tubular secretion. The dominant pathway is secretion by the organic anion transporters (OATs) in the proximal tubules.

Experimental Workflow for Assessing Drug-Induced Nephrotoxicity

This workflow outlines the key steps in a preclinical study designed to evaluate the effect of a novel therapeutic agent on renal function using [99mTc]Tc-MAG3 clearance.

Experimental Protocols

Protocol 1: Preparation of [99mTc]Tc-Mertiatide for Injection

This protocol describes the reconstitution of a commercially available this compound kit (e.g., Technescan™ MAG3™) for the preparation of [99mTc]Tc-Mertiatide.

Materials:

-

This compound (Mertiatide) kit

-

Sterile, non-pyrogenic sodium pertechnetate ([99mTc]O4-) eluate

-

Lead dispensing shield

-

Suitable radioactivity calibration system

-

Boiling water bath

-

Sterile syringes and needles

Procedure:

-

Place the reaction vial from the this compound kit into a lead dispensing shield.

-

Using a sterile syringe, add the required amount of sodium pertechnetate [99mTc]O4- eluate to the reaction vial. Ensure the eluate is no more than 6 hours old and does not contain oxidizing agents.

-

To oxidize excess stannous ion, withdraw 2 mL of filtered air into the vial after adding the pertechnetate.

-

Gently invert the reaction vial several times to ensure complete mixing of the contents.

-

Immediately transfer the reaction vial to a rolling boil water bath and heat for the time specified by the kit manufacturer (typically 10-15 minutes).

-

After heating, remove the vial and place it back into the lead shield to cool to body temperature (approximately 15 minutes).

-

Visually inspect the solution for clarity and absence of particulate matter. Do not use if the solution is not clear.

-

Assay the total radioactivity in the vial using a calibrated system and record the necessary information.

Protocol 2: In Vivo [99mTc]Tc-MAG3 Clearance Measurement in a Rabbit Model

This protocol details a method for assessing renal function in a rabbit model, which can be adapted for studying the effects of novel compounds.

Animal Preparation:

-

House New Zealand white rabbits in standard conditions and provide access to water ad libitum.

-

Ensure adequate hydration prior to the study.

-

Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine/xylazine).

-

Place the anesthetized rabbit in a supine position on the imaging bed of a gamma camera.

Radiopharmaceutical Administration and Image Acquisition:

-

Administer approximately 3 mCi of freshly prepared [99mTc]Tc-MAG3 as a bolus injection into a marginal ear vein.

-

Start dynamic image acquisition immediately upon injection.

-

Acquire images at a high frame rate for the initial vascular phase (e.g., every 2 seconds for the first minute).

-

Continue with a lower frame rate for the functional and excretory phases (e.g., every 1 minute for 25 minutes).

Data Analysis:

-

Draw regions of interest (ROIs) around each kidney and a background region.

-

Generate time-activity curves (renograms) for each kidney after background subtraction.

-

Calculate the differential renal function based on the relative uptake of the tracer in each kidney during the initial 1-2.5 minutes.

-

Determine the [99mTc]Tc-MAG3 clearance using a validated method, such as a camera-based technique or a single blood sample method.

Protocol 3: Camera-Based [99mTc]Tc-MAG3 Clearance Measurement

This is a non-invasive method for determining [99mTc]Tc-MAG3 clearance without the need for blood or urine sampling.

Procedure:

-

Following the injection of a known activity of [99mTc]Tc-MAG3, acquire dynamic renal scintigraphy images as described in Protocol 2.

-